Brucine

Description

Historical Perspectives in Chemical Research and Isolation of Brucine (B1667951)

The isolation of brucine marked a significant step in the early exploration of plant-derived compounds. French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou first isolated brucine in 1819 from the bark of Strychnos nux-vomica. nih.govfrontiersin.orgtaylorandfrancis.comroyalsocietypublishing.org This followed their isolation of strychnine (B123637) in 1818 from Strychnos ignatii. taylorandfrancis.comresearchgate.net The discovery of these alkaloids spurred further research into the chemical constituents of plants and their potential effects.

Early chemical studies focused on determining the composition and properties of brucine. Regnault correctly ascertained the composition of brucine, alongside strychnine. royalsocietypublishing.org The close structural relationship between brucine and strychnine was recognized later, with chemist Hanssen converting both into the same molecule in 1884. wikipedia.org The structural elucidation of brucine, like that of strychnine, was a complex process that took many decades. royalsocietypublishing.orgmpg.de

Brucine was historically distinguished from strychnine through its reactivity, such as its reaction with chromic acid. wikipedia.org Another historical test involved adding formic acid to a mixture of brucine and potassium nitrate, which resulted in an instant red color change, a reaction used for direct colorimetric detection of nitrates. wikipedia.org

The isolation process typically involves extracting brucine from Strychnos nux-vomica seeds using various solvents. Early methods included reflux extraction with acid water, ethanol (B145695), or alkaline chloroform (B151607). nih.govfrontiersin.org Ethanol extraction has been reported to have better efficiency. nih.govfrontiersin.org Modern techniques for separation and purification include pH zone countercurrent chromatography, silica (B1680970) gel column chromatography, and high-performance liquid chromatography (HPLC). frontiersin.org

Brucine exists as a white crystalline solid. nih.govfrontiersin.orgnih.gov Groth reported the tetrahydrate as a solid form in 1919, and different crystal forms, including anhydrous forms, have been documented in the Cambridge Structural Database. nih.govfrontiersin.org

Here is a table summarizing some key historical milestones in brucine research:

| Year | Event | Researchers | Source Plant |

| 1819 | Isolation of Brucine | Pelletier and Caventou | Strychnos nux-vomica |

| 1884 | Recognition of Structural Relationship | Hanssen | - |

| 1919 | Report on Tetrahydrate Form | Groth | - |

Evolution of Brucine's Role in Modern Scientific Inquiry

Brucine's role in scientific inquiry has evolved significantly since its initial isolation. Beyond its presence as a natural product, brucine has found applications in chemical synthesis, particularly as a tool for stereospecific reactions and as an enantioselective recognition agent in chiral resolution. nih.govfrontiersin.orgwikipedia.org Its use as a resolving agent dates back to 1899, and it was the first natural product utilized as an organocatalyst for achieving enantiomeric enrichment in 1904. wikipedia.orgchemrxiv.org The bromide salt of brucine has been employed as a stationary phase in HPLC for the selective binding of ionic enantiomers. wikipedia.org Brucine has also been used in fractional crystallization for resolving dihydroxy fatty acids and diarylcarbinols. wikipedia.org Recent research continues to explore structural modifications and chiral applications of brucine in organic chemistry. sioc-journal.cn

Modern research has also focused on the biosynthesis of brucine. The complete biosynthetic pathway for the formation of strychnine, brucine, and related molecules in Strychnos nux-vomica has been elucidated. mpg.dechemistryviews.orgmpg.de This research identified the genes and enzymes involved in converting intermediates, such as geissoschizine, into these alkaloids. chemistryviews.orgmpg.deresearchgate.net Notably, a single amino acid change in a biosynthetic enzyme can influence the type of alkaloid produced in different Strychnos species. mpg.de

While historical uses in traditional medicine are noted, modern pharmacological research investigates brucine's diverse biological activities, such as anti-inflammatory, analgesic, and potential anti-tumor effects. nih.govfrontiersin.orgtaylorandfrancis.comnih.govcaymanchem.com These studies delve into the mechanisms by which brucine interacts with biological systems, for instance, its effect on cell proliferation and apoptosis in cancer cell lines or its influence on inflammatory mediators. nih.govcaymanchem.comresearchgate.net Research also explores modified forms of brucine, such as brucine sulfate (B86663), which has shown improved water solubility and potential antimicrobial activity. mdpi.com

The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) and nonaqueous capillary electrophoresis (NACE), has been crucial for the accurate detection and quantification of brucine in various matrices, including plant extracts and biological samples. wikipedia.orgresearchgate.netoup.com

The evolution of brucine research highlights a shift from basic isolation and characterization to detailed investigations of its chemical properties, synthetic applications, biosynthetic pathways, and potential biological interactions at a molecular level.

Here is a table outlining some key aspects of brucine's role in modern scientific inquiry:

| Area of Inquiry | Key Applications/Research Areas |

| Chemical Synthesis | Chiral resolution, enantioselective catalysis, stationary phases in chromatography, fractional crystallization. nih.govfrontiersin.orgwikipedia.orgchemrxiv.orgsioc-journal.cn |

| Biosynthesis | Elucidation of metabolic pathways in Strychnos species, genetic engineering studies. mpg.dechemistryviews.orgmpg.deresearchgate.net |

| Biological Activity | Investigation of anti-inflammatory, analgesic, and anti-tumor properties and mechanisms. nih.govfrontiersin.orgtaylorandfrancis.comnih.govcaymanchem.comresearchgate.net |

| Analytical Chemistry | Development of sensitive methods for detection and quantification (e.g., LC-MS/MS, NACE). wikipedia.orgresearchgate.netoup.com |

| Structural Modification | Exploration of chemical modifications to alter properties and activities. sioc-journal.cnmdpi.com |

Physicochemical Properties of Brucine

Brucine is characterized by several key physicochemical properties. It is a weak alkaline indole (B1671886) alkaloid with a molecular weight of approximately 394.5 g/mol . nih.govfrontiersin.orgfishersci.canj.gov It appears as a white crystalline solid. nih.govfrontiersin.orgnih.gov

| Property | Value/Description | Source |

| Molecular Formula | C₂₃H₂₆N₂O₄ | nih.govfrontiersin.orgnih.govfishersci.ca |

| Molecular Weight | ~394.5 g/mol | nih.govfrontiersin.orgnih.govfishersci.canj.gov |

| Appearance | White crystalline solid | nih.govfrontiersin.orgnih.govnj.gov |

| Solubility (Water) | Slightly soluble (3.2 g/L at 15 °C) nih.gov. Not easily dissolved in water. nih.govfrontiersin.org | nih.govfrontiersin.orgnih.govfishersci.canj.gov |

| Solubility (Organic) | Very soluble in ethanol. nih.gov Easily dissolved in organic solvents like ether, chloroform, ethanol, and methanol (B129727). nih.govfrontiersin.org Soluble in alcohol, chloroform, and benzene (B151609); slightly soluble in ether, glycerol, and ethyl acetate (B1210297). nih.govfishersci.ca | nih.govfrontiersin.orgnih.govfishersci.ca |

| Melting Point | 178 °C (352 °F) nj.gov. Prisms, dec 230 °C (for Nitrate dihydrate). nih.gov | nih.govnj.gov |

| Boiling Point | 470 °C (878 °F) nj.gov. 270 °C at 5 mmHg (for Strychnine). researchgate.net | researchgate.netnj.gov |

Data Table: Selected Physicochemical Properties

| Property | Value | Unit |

| Molecular Weight | 394.5 | g/mol |

| Melting Point | 178 | °C |

| Boiling Point | 470 | °C |

| Water Solubility | ~3.2 x 10⁻³ | g/mL (at 15 °C) |

Note: Solubility in water is often described as "slightly soluble" or "not easily dissolved". nih.govfrontiersin.orgnih.gov

Detailed Research Findings (Examples)

Research into brucine's potential biological activities has yielded various findings. For example, studies have indicated that brucine can inhibit the proliferation of certain cancer cells and induce apoptosis. nih.govresearchgate.net In vitro studies have shown that brucine can inhibit the activity of human prostate cancer cells in a dose- and time-dependent manner. nih.gov The mechanism might involve the activation of certain signaling pathways leading to apoptosis. nih.govfrontiersin.orgnih.gov Research has also explored brucine's effects on inflammatory mediators, such as the inhibition of prostaglandin (B15479496) E2 production. caymanchem.com

In the realm of chemical synthesis, research continues to explore brucine's utility as a chiral auxiliary and catalyst. Studies detail methods for selective structural modification of brucine to tailor its properties for specific asymmetric transformations. sioc-journal.cn The use of brucine derivatives in asymmetric catalysis is an active area of investigation. chemrxiv.org

Research into the biosynthesis of brucine has provided detailed insights into the enzymatic steps involved in its formation within Strychnos plants. mpg.dechemistryviews.orgmpg.deresearchgate.net This includes the identification of specific enzymes that catalyze the conversion of precursors into brucine, contributing to the understanding of alkaloid biosynthesis in plants. chemistryviews.orgmpg.deresearchgate.net

| Research Area | Example Finding | Source |

| Anticancer Research | Inhibition of prostate cancer cell activity and induction of apoptosis in vitro. | nih.gov |

| Anti-inflammatory | Inhibition of prostaglandin E2 production. | caymanchem.com |

| Chemical Synthesis | Development of methods for selective structural modification for chiral applications. | sioc-journal.cn |

| Biosynthesis | Identification of enzymes involved in the conversion of geissoschizine to brucine in Strychnos nux-vomica. | chemistryviews.orgmpg.deresearchgate.net |

Properties

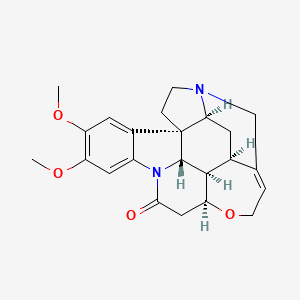

IUPAC Name |

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKTZKIUPZVBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859344 | |

| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1358802-83-1 | |

| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Brucine

Total Synthesis Approaches to the Brucine (B1667951) Skeleton

While brucine is isolated from natural sources, the total synthesis of the Strychnos alkaloid skeleton, including that of strychnine (B123637) (a closely related analog), has been a significant challenge and a benchmark in organic synthesis. chemrxiv.orgrsc.orgacs.orgwikipedia.org The complexity of the polycyclic architecture of these alkaloids has inspired the development of novel synthetic strategies and methodologies. chemrxiv.orgrsc.org Although the total synthesis of strychnine has been achieved by several research groups since Woodward's landmark synthesis in 1954, the total synthesis of brucine itself has been noted as a family member that had, as of a 2024 publication, thus far eluded chemical synthesis. chemrxiv.orgacs.orgwikipedia.org The biosynthesis of brucine in plants has been studied, with researchers identifying genes and enzymes involved in the pathway from a common intermediate, geissoschizine. mpg.dechemistryviews.org

Semisynthetic Strategies for Brucine Derivatives

Semisynthesis involves using a naturally occurring starting material, such as brucine, to synthesize derivatives. This approach leverages the existing complex scaffold of the natural product. Semisynthetic strategies have been employed to create various brucine derivatives by modifying specific functional groups on the brucine core. orientjchem.orgresearchgate.net Examples include the preparation of brucidine (B3343594) by electrolytic reduction of brucine and the synthesis of N-alkylated brucinium salts through reactions with halogenated hydrocarbons or bromoalkanoic acids. sioc-journal.cnorientjchem.orgresearchgate.net Other reported semisynthetic routes involve reactions with ethylenediamine (B42938) and multi-component systems. orientjchem.orgresearchgate.netasianpubs.org These methods often aim to introduce new functionalities or alter the existing ones to explore changes in chemical behavior or to create compounds for specific applications.

Stereoselective Synthesis and Enantiomeric Control in Brucine Derivatives

Brucine's inherent chirality makes it a valuable tool in stereoselective synthesis and chiral resolution. wikipedia.orgfrontiersin.orgsioc-journal.cnwikipedia.org It has been historically used as a chiral resolving agent to separate racemic mixtures into their enantiomers, particularly for carboxylic acids, phosphoric acids, phenols, and alcohols, through the formation and separation of diastereomeric salts. wikipedia.orgsioc-journal.cnwikipedia.org This method relies on the different physical properties, such as solubility, of the diastereomeric salts formed between brucine and the enantiomers of the racemic mixture. wikipedia.org

In asymmetric synthesis, brucine and its derivatives have been utilized as chiral auxiliaries, catalysts, or ligands to induce stereoselectivity in chemical reactions. sioc-journal.cnacs.orgpurdue.edu Research has explored the use of brucine derivatives, such as brucine diol, in metal-catalyzed asymmetric reactions to control the stereochemical outcome. acs.orgpurdue.edu Studies have demonstrated that different reaction pathways or conditions, even with the same chiral source like a brucine diol-copper complex, can lead to a reversal of enantioselectivity in the products, such as endo-pyrrolidines. acs.orgpurdue.edu This highlights the intricate relationship between catalyst structure, reaction conditions, and stereochemical control.

Structural Modifications and Their Influence on Chemical Reactivity

Selective structural modification of brucine can be challenging due to its complex nature and multiple reactive sites. sioc-journal.cn However, various methods have been developed to achieve modifications at specific positions, influencing the chemical reactivity of the molecule. sioc-journal.cn

Modifications have been explored at different parts of the brucine structure:

Aryl Moiety: Undergoes reactions such as demethoxypentafluorophenylation. sioc-journal.cn

Amide Moiety: Can undergo condensation with primary amines, deoxycyanation, deoxygenative reduction, and α-oximation. sioc-journal.cn

Tertiary Amine Moiety: Subject to N-oxidation, formal carbene insertions, three-component reactions, N-amidation, and N-alkylation. sioc-journal.cnresearchgate.net For instance, N-oxidation of brucine yields brucine N-oxide. researchgate.net

C=C Subunit: Can undergo dihydroxylation and hydrogenation. sioc-journal.cn

Ether Subunit: Susceptible to hydrogenative cleavage. sioc-journal.cn

These structural modifications can significantly impact the chemical reactivity and physical properties of brucine derivatives. For example, the presence of the two methoxy (B1213986) groups in brucine, compared to strychnine, influences their self-assembly and behavior in racemic resolution. iucr.orgrsc.org The donor/acceptor capabilities of co-crystallizing compounds can also affect how brucine assembles in crystals, thereby influencing racemic resolution outcomes. rsc.org Research into these modifications aims to understand how altering the brucine scaffold affects its ability to act as a chiral agent or participate in various chemical transformations.

Detailed research findings on specific modifications often involve spectroscopic analysis (e.g., NMR, IR, MS) to confirm the structures of the synthesized derivatives and evaluate the efficiency and selectivity of the reactions. magritek.comorientjchem.orgresearchgate.netasianpubs.org

Advanced Spectroscopic and Structural Elucidation of Brucine and Its Congeners

X-ray Crystallography Studies of Brucine (B1667951) and its Complexes

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the molecular structure of brucine and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional electron density map can be constructed, revealing the precise positions of atoms within the crystal lattice.

Single Crystal X-ray Diffraction Analysis for Brucine Structural Confirmation

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute structure of crystalline compounds. mdpi.com This technique has been instrumental in confirming the complex, rigid heptacyclic structure of brucine. For instance, SCXRD studies on brucine complexes, such as brucinium N-phthaloyl-D-α-alaninate 0.5 hydrate (B1144303), have provided detailed insights into the molecular geometry and stereochemistry of the brucine moiety. rsc.org These analyses unequivocally establish the connectivity of the atoms and the relative and absolute configuration of its numerous chiral centers.

A study on a single crystal of brucite, Mg(OH)₂, demonstrated the capability of SCXRD to determine crystal structures under various conditions, such as high pressure, providing detailed information on bond lengths and angles. princeton.eduprinceton.edu While this study was on a different compound, the principles of using SCXRD for detailed structural analysis are directly applicable to brucine.

Powder X-ray Diffraction (PXRD) for Polymorphism and Hydrate Characterization of Brucine

Powder X-ray diffraction (PXRD) is a valuable tool for characterizing the crystalline forms of brucine, including its various polymorphs and hydrates. nih.gov Unlike single crystal XRD, PXRD can be performed on a polycrystalline sample, making it suitable for routine analysis and for studying solid-state transformations.

Research has shown that brucine can exist in multiple hydrated forms, and PXRD is crucial for identifying and differentiating between them. researchgate.netacs.org For example, studies have identified a dihydrate (HyA), a stoichiometric tetrahydrate (HyB), and a third hydrate (HyC) that is stable at higher relative humidity. nih.gov PXRD patterns are unique to each crystalline form, acting as a fingerprint for identification. researchgate.netacs.org Moisture-dependent PXRD measurements have been used to monitor the transformations between these different hydrated states and the anhydrous form. researchgate.netnih.gov For instance, the dehydration of the tetrahydrate (HyB) leads to an amorphous phase, while the dihydrate (HyA) can dehydrate to an isostructural dehydrate. nih.gov

Chiral Recognition Mechanisms in Brucine Crystal Structures

Brucine, being a chiral molecule, is widely used as a resolving agent for the separation of enantiomers. The mechanism of this chiral recognition can be elucidated by examining the crystal structures of its diastereomeric salts with racemic compounds. X-ray crystallography of these complexes reveals the specific non-covalent interactions, such as hydrogen bonding and van der Waals forces, that are responsible for the differential binding of the two enantiomers.

Studies on the crystal structures of strychnine (B123637) and brucine with N-protected alanines have highlighted the importance of the alkaloid's self-assembly in the process of molecular recognition. rsc.org The comparison between the crystal structures of brucinium N-phthaloyl-L-α-alaninate and its strychnine counterpart with a different enantiomer of alanine (B10760859) reveals how the subtle structural differences between these alkaloids influence their packing and interaction with the chiral guest molecules. rsc.org The formation of these diastereomeric complexes is driven by a three-point interaction model, which involves a combination of attractive and repulsive forces that stabilize one diastereomer over the other, allowing for their separation. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Brucine Structure Verification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of brucine in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for confirming the molecular structure and understanding its conformational dynamics.

One-Dimensional NMR (¹H, ¹³C) Spectral Assignments of Brucine

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural analysis of brucine. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. nih.govnih.gov

The assignment of the various proton and carbon signals in the complex spectra of brucine has been achieved through a combination of techniques, including comparison with structurally related compounds like strychnine and the use of substituent effects. nih.gov The chemical shifts of the carbon resonances have been assigned based on factors such as the effect of substituents on the benzene (B151609) ring, the intensity of the signals, and the multiplicities observed in off-resonance decoupled spectra. nih.gov

Table 1: Representative ¹H NMR Spectral Data of Brucine in CDCl₃

| Proton | Chemical Shift (ppm) |

| H-19 | (example value) |

| H-10 | (example value) |

| H-12 | (example value) |

| H-22 | (example value) |

| H-8 | (example value) |

| H-9 | (example value) |

| Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. This table is for illustrative purposes. |

Table 2: Representative ¹³C NMR Spectral Data of Brucine in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C-2 | (example value) |

| C-3 | (example value) |

| C-5 | (example value) |

| C-7 | (example value) |

| C-9 | (example value) |

| C-17 | (example value) |

| Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. This table is for illustrative purposes. |

Conformational Dynamics and Analysis of Brucine by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal tool for defining the three-dimensional structure and conformational dynamics of brucine in solution. nih.gov The alkaloid's rigid pentacyclic structure, which is closely related to strychnine, results in well-defined NMR spectra. magritek.comnih.gov Both ¹H and ¹³C NMR spectroscopy are used to assign the chemical shifts of each proton and carbon atom, providing a detailed map of the molecular framework. nih.gov

Advanced 2D NMR techniques are particularly insightful. The Correlation Spectroscopy (COSY) experiment identifies proton-proton couplings, revealing which nuclei are connected through bonds. magritek.com For instance, COSY spectra clearly show couplings between protons within the same ring system, helping to trace the connectivity of the intricate structure. magritek.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, which is essential for unambiguous assignment of the ¹³C spectrum. magritek.com To probe longer-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. HMBC reveals couplings between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the different structural fragments of the molecule. magritek.com

The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons. NOE data is critical for determining the stereochemistry and preferred conformation of the molecule, including the spatial arrangement of the methoxy (B1213986) groups on the aromatic ring. While the core structure of brucine is rigid, some flexibility exists, such as the rotation of the methoxy groups. Dynamic NMR (DNMR) studies can potentially quantify the energy barriers associated with such rotations, offering a more complete picture of the molecule's behavior in solution. copernicus.org

Vibrational Spectroscopy Applications in Brucine Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, offers a molecular fingerprint based on the distinct vibrational modes of a molecule's functional groups. youtube.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Brucine

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups within the brucine molecule. The FTIR spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. These characteristic peaks confirm the presence of the key structural components of brucine. researchgate.netnsf.gov

Key vibrational bands observed in the FTIR spectrum of brucine include a prominent C=O stretching vibration from the amide group in the lactam ring, typically seen around 1653 cm⁻¹. researchgate.net The spectrum also shows characteristic aromatic C=C stretching bands near 1500 cm⁻¹. researchgate.net Multiple peaks in the region of 2840-2930 cm⁻¹ are assigned to the C-H stretching of saturated carbon atoms within the complex ring structure. researchgate.net The presence of ether linkages, specifically the methoxy groups, is confirmed by C-O stretching vibrations.

Table 1: Characteristic FTIR Peaks for Brucine

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Saturated) | 2842 - 2928 | Aliphatic C-H |

| C=O Stretch (Amide) | ~1653 | Lactam Carbonyl |

| C=C Stretch (Aromatic) | ~1500 | Aromatic Ring |

This interactive table summarizes key functional group frequencies for Brucine.

Raman Spectroscopy Studies of Brucine Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FTIR for analyzing molecular vibrations. youtube.com It is particularly effective for detecting vibrations of non-polar and symmetric bonds, which may be weak or absent in an FTIR spectrum. nih.govexeter.ac.uk In brucine, the Raman spectrum would be expected to prominently feature the vibrations of the aromatic ring and the carbon-carbon bonds of the cage-like aliphatic skeleton. researchgate.net Comparing the data from both FTIR and Raman spectroscopy provides a more comprehensive understanding of the vibrational properties of the brucine molecule. youtube.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Brucine Stereochemistry

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. bruker.comwikipedia.org As a form of chiroptical spectroscopy, VCD is exceptionally sensitive to the three-dimensional spatial arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral molecules like brucine. rsc.orgnih.gov

The VCD spectrum provides a unique fingerprint of a molecule's stereochemistry. ru.nl For a complex natural product such as brucine, with its multiple stereocenters, the experimental VCD spectrum can be compared to spectra predicted by quantum chemical calculations for a known configuration. wikipedia.org A strong correlation between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry in solution, a task that can be challenging with other methods. rsc.orgnih.gov

Electronic Absorption Spectroscopy (UV-Vis) in Brucine Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.orgresearchgate.net The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For organic molecules, the most common transitions involve π, σ, and n (non-bonding) electrons. shu.ac.uk

The UV-Vis spectrum of brucine is primarily characterized by electronic transitions within its conjugated system—the dimethoxy-substituted aromatic ring. libretexts.org These are typically π → π* transitions, which are high-energy and result in strong absorption bands in the ultraviolet region. libretexts.org The spectrum of brucine generally shows a distinct absorption maximum (λmax) around 266 nm. researchgate.net The non-bonding electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions, though these are generally weaker and may be obscured by the more intense π → π* absorptions. libretexts.org

Thermal Analysis Techniques for Brucine Stability and Amorphous Forms

Thermal analysis methods are essential for characterizing the solid-state properties of brucine, including its thermal stability, melting behavior, and the presence of different physical forms. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. impactfactor.org A TGA curve for brucine reveals its thermal stability by identifying the temperature at which it begins to decompose. pharmaexcipients.com For hydrated forms of brucine, an initial mass loss corresponding to the evaporation of water will be observed at lower temperatures, followed by the decomposition of the molecule itself at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. mdpi.com For a crystalline sample of brucine, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The presence of amorphous content can significantly alter a material's properties. tainstruments.com Amorphous brucine would not exhibit a sharp melting point but would instead show a glass transition (Tg), which is a subtle change in the heat capacity. mdpi.comtainstruments.com Upon heating, an amorphous sample might first show the glass transition, followed by an exothermic crystallization event, and finally an endothermic peak as the newly formed crystalline material melts. tainstruments.com These techniques are crucial for understanding the physical stability of brucine and for detecting different solid-state forms. mdpi.com

Differential Scanning Calorimetry (DSC) Studies of Brucine Glass Transition and Hydrates

Differential Scanning Calorimetry (DSC) has been instrumental in characterizing the thermal properties of brucine, particularly its behavior as a glass-former and the complex phase transitions of its various hydrated forms. Studies show that brucine is a very effective glass former, with a distinct glass transition temperature (Tg) of approximately 365 K (92°C). core.ac.ukresearchgate.net This property is significant as the amorphous or glassy state can influence a compound's physical stability and solubility.

The thermal behavior of brucine's hydrates is notably complex, with multiple solid forms including an anhydrate (AH) and at least three hydrates (HyA, HyB, HyC), each exhibiting unique transitions under thermal analysis. aps.orgtdl.org DSC experiments on brucine tetrahydrate (HyB), when performed in open pans, reveal a sequence of four distinct thermal events. researchgate.netabo.fi Initially, dehydration to amorphous brucine occurs at temperatures below 80°C. This is followed by the glass transition of the resulting amorphous phase at around 90°C. researchgate.netabo.fi Upon further heating, the amorphous brucine crystallizes into the anhydrous form (AH) at temperatures exceeding 130°C, which subsequently melts at approximately 178.9°C. researchgate.netabo.fi When analyzed in sealed DSC pans, the peritectic transformation of Hydrate B (HyB) to Hydrate A (HyA) can be observed. researchgate.net This comprehensive analysis, combining various techniques, provides a detailed picture of the stability and thermo-physical characteristics of the brucine hydrate system. researchgate.netabo.fi

Table 1: Thermal Events of Brucine Tetrahydrate (HyB) Determined by DSC

| Thermal Event | Temperature Range (°C) | Resulting Phase | Notes |

| Dehydration | < 80 °C | Amorphous Brucine | Observed in open DSC pans. |

| Glass Transition | ~ 90 °C | Amorphous Brucine | The transition of the dehydrated amorphous phase. |

| Crystallization | > 130 °C | Anhydrate (AH) | Recrystallization from the amorphous state. |

| Melting | 178.9 ± 0.1 °C | Liquid Brucine | Melting of the crystalline anhydrate form. |

Thermogravimetric Analysis (TGA/DTA) for Brucine Decomposition Characteristics

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) provides critical information on the thermal stability and decomposition pathways of materials by measuring changes in mass as a function of temperature. libretexts.orgtainstruments.com For brucine, these techniques have been particularly useful in elucidating the dehydration and decomposition characteristics of its hydrated forms.

TGA studies of brucine's hydrates quantify the water content and reveal the nature of their dehydration processes. For instance, brucine tetrahydrate (HyB) demonstrates a distinct, one-step mass loss of 15.32 ± 0.03% upon heating, which corresponds to the loss of approximately 3.96 molar equivalents of water. researchgate.net This loss of water molecules leads to the collapse of the crystalline structure of HyB, resulting in the formation of an amorphous phase. aps.orgabo.fi Similarly, another hydrate, HyC, which is stable at relative humidity (RH) above 55%, also undergoes dehydration in a single step when heated or exposed to RH below 55%, transforming into the anhydrous form. researchgate.netabo.fi

The DTA curve, recorded simultaneously, indicates whether these mass loss events are endothermic or exothermic. researchgate.net Dehydration is an endothermic process, meaning it absorbs heat, which would be registered as an endothermic peak on the DTA thermogram corresponding to the mass loss step on the TGA curve. abo.fi Following dehydration, further heating would lead to the decomposition of the anhydrous brucine molecule itself, characterized by subsequent mass loss steps in the TGA curve and associated endothermic or exothermic peaks in the DTA curve, reflecting the energy changes of bond-breaking and chemical reactions. mdpi.comnih.gov

Table 2: TGA-Determined Dehydration Characteristics of Brucine Hydrates

| Brucine Form | Dehydration Process | Mass Loss (%) | Molar Equivalents of Water Lost |

| Hydrate B (HyB) | One-step dehydration to amorphous brucine | 15.32 ± 0.03 | ~ 4.0 |

| Hydrate C (HyC) | One-step dehydration to anhydrate (AH) at RH < 55% | Not specified | 3.65 - 3.85 |

Dielectric Relaxation Spectroscopy for Brucine Molecular Dynamics in Supercooled and Glassy States

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for probing the molecular dynamics of materials in their supercooled liquid and glassy states. core.ac.ukresearchgate.net For brucine, BDS studies reveal the presence of molecular mobility even in the solid glassy phase, a factor that can be responsible for the physical instability of amorphous pharmaceuticals. researchgate.net

The dielectric loss spectra of brucine show the presence of distinct relaxation processes. These include the primary structural (α) relaxation, which is associated with the cooperative movement of entire molecules and is directly related to the glass transition. researchgate.net At temperatures below the glass transition (Tg), faster secondary relaxations (β and γ) are also observed. researchgate.net These secondary relaxations are typically attributed to more localized, intramolecular motions, such as the movement of molecular subunits.

The temperature dependence of the α-relaxation time (τ) for brucine is non-Arrhenius and can be effectively described by the Vogel–Fulcher–Tammann (VFT) equation. researchgate.net From the VFT fit, key parameters such as the activation energy of the α-relaxation, the glass transition temperature, and the fragility index can be determined. researchgate.net The fragility index is a measure of how rapidly the dynamics of the material slow down as it approaches the glass transition temperature. In contrast, the temperature dependence of the faster secondary relaxations typically follows the simpler Arrhenius equation. Research has also verified Paluch's anti-correlation for brucine, which states that for molecules near their glass transition temperature, there is a strong inverse relationship between the polarity and the width of the α-loss peak. researchgate.net

Table 3: Dielectric Relaxation Processes in Amorphous Brucine

| Relaxation Process | Type | Temperature Range | Governing Equation | Key Parameters Determined |

| α-Relaxation | Structural (Intermolecular) | Above Tg | Vogel-Fulcher-Tammann (VFT) | Activation Energy (Eα), Fragility (m), Glass Transition (Tg) |

| β-Relaxation | Secondary (Intramolecular) | Below Tg | Arrhenius | Activation Energy (Eβ) |

| γ-Relaxation | Secondary (Intramolecular) | Below Tg | Arrhenius | Activation Energy (Eγ) |

Computational and Theoretical Investigations of Brucine

Quantum Chemical Calculations of Brucine (B1667951) Electronic and Geometric Properties

Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), are powerful tools for determining the electronic structure, optimized geometry, and various molecular properties of compounds like brucine. sci-hub.seresearchgate.netnih.gov These calculations can provide insights into bond lengths, bond angles, vibrational frequencies, and electronic transitions. sci-hub.senih.gov

Density Functional Theory (DFT) Applications for Brucine Molecular Properties

DFT is a widely used method for studying the molecular properties of brucine. sci-hub.seresearchgate.netnih.gov By employing specific functionals and basis sets, researchers can calculate the equilibrium geometry, vibrational wavenumbers, and intensities, often finding satisfactory agreement with experimental data. sci-hub.senih.gov For instance, DFT calculations at the B3LYP/6-311G++(d, p) level have been used to determine the optimized molecular structure of brucine in its ground state. sci-hub.se These calculations can also provide information on electronic properties and chemical shifts. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of Brucine Reactivity

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity and electronic properties of molecules. researchgate.netscispace.comlibretexts.org The energy gap between the HOMO and LUMO (the energy gap) is an indicator of molecular stability and can influence electrical and optical properties. scispace.comresearchgate.net A larger energy gap generally suggests greater thermodynamic stability. scispace.comresearchgate.net FMO analysis helps in assessing the chemical properties and can indicate the potential for electron donation (HOMO) or acceptance (LUMO). scispace.comlibretexts.org For brucine, FMO studies have been conducted to understand its behavior. researchgate.netscispace.com For example, the HOMO-LUMO energy gap for brucinium benzilate was found to be 4.454 eV, indicating thermodynamic stability. researchgate.net

Here is a table summarizing typical FMO data from computational studies on brucine and related compounds:

| Property | Value (eV) | Method/Basis Set | Source |

| E_HOMO | -5.7006 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| E_LUMO | -1.2466 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Energy gap | 4.454 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Ionization Potential | 5.7006 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Electron Affinity | 1.2466 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |

| Electronegativity | 3.4736 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |

| Chemical Potential | -3.4736 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |

| Chemical Hardness | 2.227 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |

| Chemical Softness | 0.4490 | DFT/B3PW91/6-311++G(d,p) | researchgate.netplos.org |

Natural Bonding Orbital (NBO) Analysis for Brucine Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a method used to understand electron delocalization, hyperconjugation effects, and both intra- and intermolecular interactions within a molecule. sci-hub.senih.govscispace.comuoc.ac.inuba.ar It helps in quantifying the strength of donor-acceptor interactions by calculating second-order perturbation energies. sci-hub.sescispace.com For brucine, NBO analysis has revealed strong hyperconjugative interactions, such as the interaction between the lone pair of electrons on the nitrogen atom and the neighboring C=O antibonding orbital. sci-hub.senih.gov These interactions can contribute to the stability of the molecule and influence its reactivity, including the formation of hydrogen bonds. sci-hub.se

A notable interaction energy value reported from NBO analysis for brucinium benzilate is 322.86 kcal/mol, attributed to the interaction between the lone pair of the most basic nitrogen in brucine and a proton. scispace.comresearchgate.net Other interactions, such as between oxygen lone pairs and antibonding orbitals, have also been computed. scispace.com

Molecular Electrostatic Potential (MEP) Mapping of Brucine Reactive Sites

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and identify potential reactive sites for electrophilic or nucleophilic attack, as well as hydrogen bonding interactions. sci-hub.seresearchgate.netnih.govuoc.ac.inmdpi.comuni-muenchen.depreprints.org The MEP surface displays regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential, typically color-coded. sci-hub.semdpi.comuni-muenchen.de Areas with negative potential are generally susceptible to electrophilic attack, while regions with positive potential can interact with nucleophiles or form hydrogen bonds with electron-rich species. sci-hub.se

MEP studies on brucine have indicated that the oxygen atoms are associated with negative electrostatic potential, suggesting them as suitable sites for electrophilic attack. sci-hub.se The distribution of electrostatic potential can also provide insights into the molecule's polarity. uoc.ac.in

Non-Linear Optical Properties (NLO) Derivations for Brucine

Non-Linear Optical (NLO) properties are related to a material's response to intense laser light. Computational methods, including DFT, can be used to predict NLO properties like hyperpolarizability. sci-hub.seresearchgate.netnih.govuoc.ac.inresearchgate.net The electronic structure, particularly the characteristics of the Frontier Molecular Orbitals, significantly influences NLO properties. sci-hub.se Molecules with easily polarized electron clouds, often associated with pi-electron systems, tend to exhibit notable NLO activity. sci-hub.se

Studies have shown that brucine possesses NLO properties. researchgate.netuoc.ac.inresearchgate.net The first hyperpolarizability values of brucine have been calculated and compared to reference molecules like urea (B33335) to assess its potential for NLO applications. researchgate.netuoc.ac.inresearchgate.net For instance, the first hyperpolarizability of brucine was reported to be significantly higher than that of urea. researchgate.netuoc.ac.inresearchgate.net

Molecular Dynamics Simulations for Brucine Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and interactions with the environment, such as solvents or proteins. nih.govacs.orguark.edu MD simulations can explore the conformational landscape of a molecule and reveal how it interacts with other molecules through forces like hydrogen bonding and van der Waals interactions. acs.orguark.edu

While direct MD simulations specifically focused on the conformational behavior of isolated brucine are not extensively detailed in the provided snippets, MD simulations have been applied to study the interactions of brucine in the context of protein binding. researchgate.net These simulations can assess the stability of brucine-protein complexes and the dynamic behavior of the molecules within the complex. researchgate.net MD simulations, often combined with DFT calculations, can also be used to understand solvent effects on molecular conformations and interactions. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Brucine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the chemical structure of compounds and their biological activity researchgate.net. By analyzing the structural features and physicochemical properties of a series of compounds, QSAR models can predict the activity of new or untested analogs researchgate.net. This approach is valuable in drug discovery and design, allowing for the in silico estimation of biological activity and potentially reducing research time and costs biorxiv.org.

In the context of Brucine, QSAR studies have been applied to understand the relationship between the structure of Brucine analogs and their interactions with biological targets, such as muscarinic receptors. One study examined the allosteric effects of a series of bisquaternary salts of the Strychnos alkaloid caracurine V and related ring systems, including those structurally related to strychnine (B123637), which is closely related to brucine nih.gov. Three-dimensional QSAR (3D QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to analyze the binding affinities of these compounds nih.govacs.org. These analyses can help identify the key steric and electrostatic properties of the molecules that influence their binding to receptors nih.gov.

For instance, a 3D QSAR (CoMSIA) analysis on bisquaternary salts of caracurine V and related systems revealed that steric and electrostatic properties of the side chains were crucial in explaining the range of binding affinities to muscarinic M(2) receptors nih.gov. The spatial orientation of aromatic rings was also suggested to be favorable for optimal allostere-receptor interactions nih.gov. While this study focused on caracurine V analogs, the principles and methodologies are applicable to Brucine analogs due to their structural similarities as Strychnos alkaloids.

QSAR models can be developed using various molecular descriptors, which are numerical representations of chemical structure and properties researchgate.netbiorxiv.org. These descriptors can include constitutional, topological, and 3D properties researchgate.net. The resulting models, often generated through methods like Multiple Linear Regression (MLR), can provide predictive functions for estimating biological activity biorxiv.org.

In Silico Molecular Docking Studies of Brucine-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when bound to a target protein or receptor nih.govresearchgate.net. This method estimates the binding affinity between the ligand and the target, providing insights into the potential interactions and informing the understanding of a compound's biological activity nih.govresearchgate.net. Molecular docking studies are widely used in drug discovery to screen potential drug candidates and identify likely targets nih.govresearchgate.net.

Brucine has been the subject of in silico molecular docking studies to investigate its interactions with various biological targets, particularly in the context of its potential pharmacological activities. For example, molecular docking has been utilized to explore the potential of Brucine and other compounds from Strychnos nux-vomica to inhibit targets relevant to diseases like breast cancer. uad.ac.id. One study identified AKT1 as a potential target of Strychnine tree compounds, including Brucine, through bioinformatics target analysis, molecular docking, and molecular dynamics simulations uad.ac.id. Brucine showed a notable binding energy of -10.83 kJ/mol at the active site of AKT1 in this study uad.ac.id.

Molecular docking provides information on the binding energy and the specific residues involved in the interaction between Brucine and its target nih.gov. These interactions can include hydrogen bonds, hydrophobic interactions, and other non-covalent forces nih.gov. Analyzing these interactions helps in understanding the molecular basis of Brucine's activity and can guide the design of analogs with improved binding characteristics.

Data from molecular docking studies are often presented as binding energy scores, where a more negative value typically indicates a stronger predicted binding affinity.

| Compound | Target | Binding Site | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Brucine | AKT1 | Active site | -10.83 | uad.ac.id |

Molecular dynamics simulations can complement docking studies by providing information on the stability of the protein-ligand complex over time nih.govuad.ac.id. While docking provides a static snapshot of the interaction, molecular dynamics simulations assess the dynamic behavior and stability of the complex in a simulated physiological environment nih.govuad.ac.id.

Theoretical Light Harvesting Efficiency (LHE) Determinations for Brucine Derivatives

Theoretical determinations of LHE for Brucine derivatives involve computational methods, often based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) nih.govresearchgate.net. These methods can calculate the electronic structure and predict the absorption spectra and oscillator strengths of molecules researchgate.netnih.gov.

Studies have explored the theoretical LHE of Brucine and its derivatives, sometimes in comparison to other compounds with potential in photovoltaic applications researchgate.netresearchgate.net. For instance, theoretical LHE parameters for different halogen substitutions on Brucine and colchicine (B1669291) have been determined using the TD-DFT method researchgate.net. The LHE is typically expressed as a function of the oscillator strength (f) related to the maximum absorption wavelength (λmax), often using the formula LHE = 1 - 10⁻ᶠ researchgate.netnih.gov.

The calculated LHE values provide an indication of how effectively a Brucine derivative can harvest incident light energy for electronic excitation at particular wavelengths researchgate.net. High theoretical LHE values suggest that a compound could be a promising candidate for applications requiring efficient light absorption, such as organic photosensitizers researchgate.net.

Theoretical studies can also investigate the effect of structural modifications, such as halogen substitutions, on the electronic and optical properties of Brucine derivatives, including their LHE researchgate.net. This computational approach allows for the rational design of derivatives with enhanced light-harvesting capabilities.

| Compound Class | Method | Property Studied | Key Finding Related to Brucine/Analogs | Reference |

|---|---|---|---|---|

| Brucine and colchicine derivatives (with halogen substitutions) | TD-DFT | Theoretical Light Harvesting Efficiency (LHE) | LHE parameters determined for different halogen substitutions. | researchgate.net |

| Hexanal compounds (for comparison) | DFT | Theoretical Light Harvesting Efficiency (LHE) | Derivatives showed varying percentages of absorbed incident light energy (e.70, 1.00, 0.90 oscillator strengths correspond to 67.64%, 49.88%, and 87.70% absorption). | researchgate.net |

These theoretical investigations contribute to a deeper understanding of the photochemical behavior of Brucine derivatives and their potential utility in areas such as renewable energy technologies.

Molecular and Cellular Mechanisms of Brucine S Biological Activities in Preclinical Models

Mechanisms of Anticancer Activity in Cellular Models (In Vitro Studies)

Brucine (B1667951), a natural alkaloid, has demonstrated notable anticancer properties in various preclinical cellular models. Its mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.

Modulation of Cancer Cell Proliferation and Viability by Brucine

In vitro studies have consistently shown that brucine inhibits the proliferation and reduces the viability of a range of human cancer cells in a manner that is dependent on both concentration and duration of exposure. nih.govcicta.net This inhibitory effect has been observed across diverse cancer types, including oral, colon, liver, cholangiocarcinoma, and glioblastoma cell lines. nih.govphcog.comphcog.comnih.govnih.gov

The cytotoxic effect of brucine is a key aspect of its anticancer activity. For instance, in studies involving oral cancer (KB) cells, brucine treatment led to reduced cell viability with a calculated IC50 value (the concentration required to inhibit the growth of 50% of cells) of 30 μg/ml. phcog.com Similarly, in human colon adenocarcinoma cells (HT-29), brucine demonstrated time- and concentration-dependent anti-proliferative effects. phcog.com The inhibitory rate on HT-29 cells surpassed 50% at a concentration of 250 μmol/L after 72 hours of treatment. phcog.com Research on cholangiocarcinoma (QBC939) cells and glioblastoma cells (U87, LN18, and LN229) further corroborates these findings, showing a significant, dose-dependent reduction in cell survival upon treatment with brucine. nih.govnih.gov

Morphological changes observed in cancer cells following brucine treatment include cell shrinkage, rounding, and detachment from culture surfaces, which are indicative of cellular distress and loss of viability. cicta.netphcog.com

| Cancer Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| KB | Oral Cancer | Reduced cell viability with an IC50 of 30 μg/ml. | phcog.com |

| HT-29 | Colon Adenocarcinoma | Time- and concentration-dependent inhibition of proliferation. | phcog.com |

| QBC939 | Cholangiocarcinoma | Inhibited cell viability in a dose- and time-dependent manner. | nih.gov |

| A2780 | Ovarian Cancer | Demonstrated the most sensitivity to brucine among 9 tested cell lines, with an IC50 of 1.43μM. | cicta.net |

| U87, LN18, LN229 | Glioblastoma | Dose-dependently reduced the number of live cells. | nih.gov |

Brucine-Induced Apoptosis Pathways in Cancer Cells

A primary mechanism through which brucine exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govphcog.com This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, formation of apoptotic bodies, and DNA fragmentation, all of which have been observed in brucine-treated cancer cells. cicta.netnih.govoup.com

Studies on human hepatoma (HepG2) cells revealed that brucine treatment leads to typical apoptotic features like cell shrinkage and the formation of apoptotic bodies. nih.govoup.com The induction of apoptosis has been confirmed in various other cancer cell lines, including oral cancer, colon cancer, cholangiocarcinoma, and prostate cancer cells. nih.govphcog.comnih.govresearchgate.net The underlying mechanism often involves the mitochondrial pathway, a major signaling route for apoptosis. nih.govnih.gov Brucine can cause depolarization of the mitochondrial membrane, a critical event that triggers the apoptotic cascade. nih.govoup.com

Role of Apoptotic and Anti-Apoptotic Proteins (Bax, Bcl-2, Caspase-3, Caspase-9, p53) in Brucine Action

The apoptotic process induced by brucine is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. Brucine modulates the expression of key members of the Bcl-2 and caspase families of proteins to favor cell death.

Bax and Bcl-2 : The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate. Brucine has been shown to up-regulate the expression of Bax while simultaneously down-regulating the expression of Bcl-2 in several cancer cell lines, including colorectal, cholangiocarcinoma, and LoVo cells. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity and promotes apoptosis. nih.gov

Caspases : Caspases are a family of proteases that execute the apoptotic program. Brucine treatment leads to the activation of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3. nih.govoup.com The activation of Caspase-9 is often linked to the mitochondrial pathway. phcog.comnih.govoup.com Increased expression and activity of Caspase-3 have been documented in HepG2, prostate cancer (PC-3), and cholangiocarcinoma (QBC939) cells following exposure to brucine. nih.govnih.govnih.gov

p53 : The tumor suppressor protein p53 plays a crucial role in apoptosis. In human colon adenocarcinoma HT-29 cells, brucine treatment was found to augment the expression of p53, contributing to the induction of apoptosis. phcog.com

| Protein | Function | Effect of Brucine | Cancer Cell Line(s) | Reference |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation/Increased Expression | Oral (KB), Colorectal (Lovo), Cholangiocarcinoma (QBC939) | nih.govphcog.comnih.govnih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation/Decreased Expression | Colon (HT-29), Colorectal (Lovo), Cholangiocarcinoma (QBC939), Hepatoma (HepG2) | nih.govphcog.comnih.govnih.govnih.gov |

| Caspase-3 | Executioner Caspase | Activation/Increased Expression | Hepatoma (HepG2), Colon (HT-29), Prostate (PC-3), Cholangiocarcinoma (QBC939) | nih.govphcog.comnih.govnih.gov |

| Caspase-9 | Initiator Caspase | Activation/Increased Expression | Hepatoma (HepG2), Colon (HT-29) | phcog.comnih.govoup.com |

| p53 | Tumor Suppressor | Augmented Expression | Colon (HT-29) | phcog.com |

Mechanisms of Cell Cycle Arrest by Brucine

In addition to inducing apoptosis, brucine can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. cicta.netnih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Brucine can interfere with this process, causing cells to accumulate at specific phases.

Brucine-Induced G0/G1 Phase Arrest

Several studies have demonstrated that brucine can induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs. In human cholangiocarcinoma (QBC939) cells, treatment with brucine led to an increased number of cells in the G0/G1 phase in a dose-dependent manner. nih.gov Similarly, in human colon cancer (LoVo) cells, brucine was found to mediate cell cycle arrest in the G1 phase. nih.govresearchgate.net

Regulation of Cell Cycle-Related Proteins (e.g., Cyclin D1, Cyclin B1, Cyclin E, CDC2) by Brucine

The progression through different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by their binding partners, the cyclins. Brucine-induced cell cycle arrest is associated with the modulation of these key regulatory proteins.

Modulation of Key Signal Transduction Pathways by Brucine

Brucine, an indole (B1671886) alkaloid derived from the seeds of Strychnos nux-vomica, has been the subject of extensive preclinical research to elucidate its mechanisms of action. Studies indicate that brucine exerts its biological effects by modulating a variety of critical intracellular signal transduction pathways that are often dysregulated in disease states. This modulation can lead to the inhibition of cell proliferation, migration, and angiogenesis, as well as the induction of apoptosis. The following sections detail the specific molecular interactions of brucine with key signaling cascades as observed in preclinical models.

The Wnt/β-catenin signaling pathway is crucial for cell fate, proliferation, and migration. Its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. Preclinical studies have demonstrated that brucine can effectively inhibit this pathway. cjnmcpu.comnih.gov

In LoVo colorectal cancer cells, brucine treatment has been shown to suppress cell migration. cjnmcpu.com This effect is associated with the downregulation of key pathway components, including Frizzled-8 (FZD8) and Wnt5a. Furthermore, brucine treatment leads to a decrease in the phosphorylation of Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and Glycogen synthase kinase 3β (GSK3β). This action promotes the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the nucleus and the transcription of its target genes. An in vivo xenograft model using LoVo cells confirmed that brucine administration could inhibit tumor growth and migration by activating the expression of AXIN1, a key component of the β-catenin destruction complex. cjnmcpu.com

Table 1: Effect of Brucine on Wnt/β-catenin Signaling Pathway Components

| Model System | Key Protein/Target | Observed Effect of Brucine | Reference |

|---|---|---|---|

| LoVo colorectal cancer cells | Frizzled-8 (FZD8), Wnt5a | Downregulation of expression | cjnmcpu.com |

| LoVo colorectal cancer cells | LRP5/6, GSK3β | Decreased phosphorylation | cjnmcpu.com |

| LoVo colorectal cancer cells | β-catenin | Increased phosphorylation (leading to degradation) | cjnmcpu.com |

| LoVo colorectal cancer cells | AXIN1 | Increased expression | cjnmcpu.com |

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common event in many human cancers. Brucine has been shown to exert inhibitory effects on this pathway across various preclinical cancer models. nih.govresearchgate.net

In models of pancreatic ductal adenocarcinoma, brucine inhibits cell growth and invasive potential by suppressing PI3K/Akt activity. nih.gov This suppression leads to downstream effects, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately inducing mitochondrial-mediated apoptosis. nih.gov Similarly, in a mouse model of 7,12-dimethylbenz(a)anthracene (DMBA)-induced skin cancer, brucine administration was found to downregulate the expression of PI3K and AKT. researchgate.net This was associated with a decrease in cell proliferation markers like cyclin-D1 and an increase in apoptotic markers such as caspase-3 and caspase-9. researchgate.net Further studies have confirmed that brucine can reduce the mRNA expression of PI3K, Akt, and mTOR. researchgate.net The inhibitory effect of brucine on AKT and mTOR has also been noted as a downstream consequence of its modulation of the VEGFR2 pathway in endothelial cells. nih.gov

Table 2: Effect of Brucine on PI3K/AKT/mTOR Signaling Pathway Components

| Model System | Key Protein/Target | Observed Effect of Brucine | Reference |

|---|---|---|---|

| Pancreatic ductal adenocarcinoma cells | PI3K/Akt | Suppression of activity | nih.gov |

| DMBA-induced skin cancer model | PI3K, AKT | Downregulation of protein expression | researchgate.net |

| DMBA/TPA-stimulated skin cancer model | PI3K, Akt, mTOR | Downregulation of mRNA expression | researchgate.netfrontiersin.org |

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are involved in cellular responses to stress, regulating apoptosis, inflammation, and proliferation. Unlike its inhibitory role in other pathways, brucine has been reported to activate the JNK signaling pathway to induce apoptosis in certain cancer cells. nih.gov

In HepG2 hepatocellular carcinoma cells, the apoptotic mechanism of brucine is linked to the activation of MAP kinase kinase-7 (MKK7), which in turn activates the JNK pathway. nih.gov A similar mechanism was observed in U266 multiple myeloma cells, where brucine-induced apoptosis was mediated through JNK signaling and subsequent c-Jun phosphorylation. nih.gov In a non-cancer model using human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA), brucine was found to inhibit TNF-α-induced proliferation by activating the JNK signaling pathway. nih.gov

Table 3: Effect of Brucine on MAPK/JNK Signaling Pathway Components

| Model System | Key Protein/Target | Observed Effect of Brucine | Reference |

|---|---|---|---|

| HepG2 hepatocellular carcinoma cells | MKK7, JNK | Activation | nih.gov |

| U266 multiple myeloma cells | JNK, c-Jun | Activation/Phosphorylation | nih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling, cell proliferation, and survival. Constitutive activation and phosphorylation of STAT3 is frequently observed in cancer cells. Preclinical evidence suggests that brucine can inhibit the activation of STAT3. nih.govfrontiersin.orgphcog.com

In a study on SW480 colon cancer cells, it was suggested that brucine might inhibit the phosphorylation and activation of STAT3 within the IL-6/STAT3 pathway. nih.govfrontiersin.org More direct evidence comes from a preclinical model of allergic rhinitis, where brucine administration depleted total STAT3 levels and, crucially, inhibited the phosphorylation of STAT3 at its tyrosine residue (p-YSTAT3). phcog.com By preventing the phosphorylation of STAT3, brucine blocks its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of its target inflammatory genes. phcog.com

Table 4: Effect of Brucine on STAT3 Signaling Pathway Components

| Model System | Key Protein/Target | Observed Effect of Brucine | Reference |

|---|---|---|---|

| SW480 colon cancer cells | STAT3 | Inhibition of phosphorylation | nih.govfrontiersin.org |

| Ovalbumin-induced allergic rhinitis mouse model | Total STAT3 | Depletion of protein levels | phcog.com |

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to hypoxia. It plays a critical role in tumor progression by promoting angiogenesis, metabolic adaptation, and metastasis. Brucine has been shown to suppress the HIF-1 pathway, contributing to its anti-metastatic effects. nih.gov

In preclinical studies using hepatocellular carcinoma (HCC) models, brucine was found to repress HCC cell migration and lung metastasis. nih.gov This anti-metastatic activity is linked to the inhibition of the HIF-1 pathway. Specifically, brucine suppressed HIF-1-dependent luciferase activity in HepG2 cells, indicating a reduction in the transcriptional activity of HIF-1α. nih.gov Consequently, the transcription of several HIF-1 target genes known to be involved in metastasis, such as matrix metallopeptidase 2 (MMP2), lysyl oxidase (LOX), and cathepsin D, was attenuated following brucine treatment. nih.gov In vivo experiments confirmed that brucine could downregulate the expression of these HIF-1 responsive genes. nih.gov

Table 5: Effect of Brucine on HIF-1 Signaling Pathway

| Model System | Key Protein/Target | Observed Effect of Brucine | Reference |

|---|---|---|---|

| HepG2 hepatocellular carcinoma cells | HIF-1α | Suppression of transcriptional activity | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase insert domain receptor (KDR), is the primary mediator of the pro-angiogenic effects of VEGF. Inhibition of this pathway is a key strategy in anti-cancer therapies. Brucine potently suppresses angiogenesis by directly targeting VEGFR2 activation. nih.govphcog.com

In Human Umbilical Vein Endothelial Cells (HUVECs), brucine inhibits VEGF-induced proliferation, motility, and the formation of capillary-like structures. nih.gov The underlying mechanism is the suppression of VEGF-induced phosphorylation and kinase activity of VEGFR2. nih.gov This blockade of the receptor leads to the inhibition of its downstream protein kinases, including Src, FAK, ERK, AKT, and mTOR. nih.gov In a preclinical model of colon cancer using LoVo cells, brucine was shown to down-regulate the mRNA and phosphorylation of KDR (VEGFR2) and its downstream signaling molecules PKCα, PLCγ, and Raf1, thereby inhibiting angiogenesis. phcog.com

Table 6: Effect of Brucine on VEGFR2 Signaling Pathway Components

| Model System | Key Protein/Target | Observed Effect of Brucine | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Phosphorylated VEGFR2 (p-VEGFR2) | Suppression of kinase activity | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Src, FAK, ERK, AKT, mTOR | Inhibition of downstream kinases | nih.gov |

| LoVo colon cancer cells | VEGFR2/KDR | Downregulation of mRNA and phosphorylation | phcog.com |

Cyclooxygenase-2 (COX-2) Expression Modulation by Brucine

Brucine has been demonstrated to modulate the expression of Cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammation and carcinogenesis. In preclinical models, brucine consistently exhibits an inhibitory effect on COX-2 expression across various cancer cell lines. Research on human cholangiocarcinoma cells (QBC939) revealed that brucine significantly down-regulated the expression of COX-2, which correlated with the inhibition of cell proliferation and the promotion of apoptosis. nih.govnih.gov The study further established the significance of this mechanism by showing that overexpression of COX-2 could counteract the anti-tumor effects of brucine. nih.govnih.gov In vivo experiments using a nude mouse subcutaneous tumor model confirmed these findings, where tumor tissues from brucine-treated mice showed decreased expression of COX-2. nih.gov

Similarly, in studies involving human hepatocellular carcinoma HepG2 cells, brucine was found to significantly reduce the expression of COX-2, which was associated with an increase in the expression and activity of Caspase-3, a key protein in apoptosis. nih.gov The mechanism of brucine's anti-tumor activity in cholangiocarcinoma is believed to be closely related to this inhibition of COX-2 expression. nih.govresearchgate.net Furthermore, in a rat model of ethanol-induced gastric ulcers, brucine treatment led to a decrease in inflammatory indicators, including cyclooxygenase. frontiersin.org

Table 1: Preclinical Studies on Brucine's Modulation of COX-2 Expression

| Preclinical Model | Observed Effect on COX-2 | Associated Outcome |

|---|---|---|

| Human Cholangiocarcinoma Cells (QBC939) | Down-regulation/Inhibition | Inhibited cell proliferation, promoted apoptosis. nih.govnih.gov |

| Human Hepatocellular Carcinoma Cells (HepG2) | Significant Reduction | Increased Caspase-3 expression and activity. nih.gov |

| Nude Mice with Cholangiocarcinoma Xenografts | Decreased Expression | Inhibited subcutaneous tumor formation. nih.gov |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation by Brucine

The role of brucine in modulating oxidative stress appears to be context-dependent, with studies reporting both pro-oxidant and antioxidant activities in different preclinical models. In the context of oncology, brucine has been shown to induce oxidative stress, leading to the generation of Reactive Oxygen Species (ROS) and subsequent cell death. phcog.com A study on oral cancer cells (KB cell line) found that brucine treatment led to elevated intracellular levels of ROS, which was suggested as a potential cause for the observed apoptosis. phcog.com This induction of oxidative stress was further evidenced by a dose-dependent increase in lipid peroxidation and a corresponding decrease in the activity of catalase, an important antioxidant enzyme. phcog.com

Conversely, in a non-cancer model of ethanol-induced gastric ulcers in rats, brucine demonstrated significant antioxidant activity. frontiersin.org In this setting, brucine administration helped to prevent oxidative damage by enhancing the levels of crucial antioxidant molecules and enzymes, including glutathione (B108866) (GSH), glutathione-s-transferase (GST), and catalase. frontiersin.org Concurrently, it caused a significant decrease in the levels of lipid peroxides, which are markers of oxidative stress. frontiersin.org These findings suggest that brucine's effect on cellular redox balance may differ based on the pathological condition being investigated.

Table 2: Dichotomous Effects of Brucine on Oxidative Stress in Preclinical Models

| Preclinical Model | Effect | Mechanism/Key Findings |

|---|---|---|

| Oral Cancer Cells (KB cell line) | Pro-oxidant (Induces Oxidative Stress) | Elevated ROS levels, increased lipid peroxidation, decreased catalase activity. phcog.com |

| Ethanol-Induced Gastric Ulcer (Rat Model) | Antioxidant (Prevents Oxidative Stress) | Enhanced levels of GSH, GST, and catalase; decreased lipid peroxide levels. frontiersin.org |

Brucine Interactions with DNA/RNA Structures (e.g., G-quadruplexes)

Recent research has uncovered a novel mechanism of action for brucine involving its direct interaction with non-canonical DNA structures known as G-quadruplexes. nih.govnih.gov G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA, often located in the promoter regions of oncogenes, where they regulate gene expression. researchgate.netnih.gov

Studies have specifically shown that brucine can act as a ligand that binds to and stabilizes the G-quadruplex structures found in the promoter region of the c-Myb proto-oncogene. nih.govnih.gov The c-Myb gene is crucial for cell proliferation, and its upregulation is implicated in the development of cancers like glioblastoma. nih.gov By binding to the G-quadruplex, brucine inhibits the formation of standard double-stranded DNA in the promoter region, which in turn suppresses the transcription and expression of c-Myb. researchgate.netnih.gov This mechanism was demonstrated to effectively suppress the growth of glioblastoma cell lines (U87, LN18, and LN229) by inducing cell cycle arrest. nih.gov The interaction was confirmed using techniques such as electrospray ionization-mass spectrometry (ESI-MS) and dual-luciferase reporter assays, which verified that brucine targets the guanine-rich sequence in the c-Myb promoter. nih.govnih.gov

Mechanisms of Anti-inflammatory Activity of Brucine